monoolein-d7 physical and chemical properties for researchers
monoolein-d7 physical and chemical properties for researchers
An In-depth Technical Guide on the Core Physical and Chemical Properties, and Applications of Monoolein-d7 for Researchers, Scientists, and Drug Development Professionals.
Monoolein-d7 (1-oleoyl(d7)-rac-glycerol) is a deuterated form of monoolein, a monoglyceride that has garnered significant interest in pharmaceutical and research settings.[1] The incorporation of seven deuterium atoms into the oleoyl chain makes monoolein-d7 an invaluable tool, primarily as an internal standard for mass spectrometry-based lipidomics. Its properties are also relevant in the context of drug delivery systems, where non-deuterated monoolein is widely used for its biocompatibility and ability to form various liquid crystalline phases.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of monoolein-d7, its applications, and relevant experimental protocols.
Core Physical and Chemical Properties
The defining characteristic of monoolein-d7 is the replacement of seven hydrogen atoms with deuterium on the oleoyl tail. This isotopic labeling results in a higher molecular weight compared to its non-deuterated counterpart, which is crucial for its use as an internal standard.
Table 1: Physical and Chemical Properties of Monoolein-d7
| Property | Value | Source |
| Molecular Formula | C21H33D7O4 | [1] |
| Molecular Weight | 363.58 g/mol | [1] |
| CAS Number | 2260669-49-4 | [1] |
| Physical Form | Liquid | [1] |
| Purity | >99% (TLC) | [1] |
| Storage Temperature | -20°C | [1][4] |
| Solubility | Soluble in chloroform and hexane. | [4][5] |
For comparative purposes, the properties of non-deuterated monoolein are provided below.
Table 2: Physical and Chemical Properties of Monoolein
| Property | Value | Source |
| Molecular Formula | C21H40O4 | [6][7][8] |
| Molecular Weight | 356.54 g/mol | [6][7][8] |
| CAS Number | 25496-72-4 or 111-03-5 | [4][6][8] |
| Appearance | White waxy paste or clear liquid to waxy solid at room temperature. | [7][9][10] |
| Melting Point | 35-37°C | [7][9][11] |
| Boiling Point | 483.3°C at 760 mmHg | [6][7][9] |
| Density | ~0.94-0.96 g/cm³ | [6][7][12] |
| Flash Point | ~155.4°C to 425°F | [6][7] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform. | [6][13][14] |
Applications in Research
The primary application of monoolein-d7 is as an internal standard in mass spectrometry for the quantification of monoolein and other lipids in complex biological samples.[1] Its utility stems from the fact that its chemical and physical properties are nearly identical to the endogenous analyte, but it can be distinguished by its higher mass. This allows for accurate correction of sample loss during preparation and variations in ionization efficiency during analysis.
Monoolein itself is extensively studied and used in drug delivery due to its ability to form lyotropic liquid crystalline phases, such as cubic and hexagonal phases, in the presence of water.[2][15] These structures can encapsulate both hydrophilic and lipophilic drug molecules, offering sustained release and enhanced stability.[2][3] While monoolein-d7 is not typically used for the final formulation, it can be employed in the analytical methods developed to quantify the release and stability of the non-deuterated drug carrier.
Experimental Protocols
Use of Monoolein-d7 as an Internal Standard in Lipidomics
The following is a generalized protocol for the use of monoolein-d7 as an internal standard for the quantification of lipids in biological samples by liquid chromatography-mass spectrometry (LC-MS).
1. Preparation of Internal Standard Stock Solution:
-
Prepare a stock solution of monoolein-d7 in a suitable organic solvent (e.g., chloroform or methanol) at a concentration of 1 mg/mL.[1]
-
Store the stock solution at -20°C.
2. Sample Preparation:
-
To a known amount of the biological sample (e.g., plasma, tissue homogenate), add a precise volume of the monoolein-d7 internal standard stock solution. The amount added should be comparable to the expected amount of the endogenous analyte.
-
Perform a lipid extraction using a standard method, such as a Bligh-Dyer or Folch extraction.
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol/acetonitrile/water).
3. LC-MS Analysis:
-
Inject the reconstituted sample into an LC-MS system.
-
Separate the lipids using a suitable chromatography column (e.g., a C18 reversed-phase column).
-
Detect the lipids using a mass spectrometer operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
Monitor for the specific m/z transitions of both the endogenous monoolein and the deuterated monoolein-d7 standard.
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the concentration of the analyte in the original sample by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.
Visualizing the Workflow
The following diagram illustrates the typical workflow for a lipidomics experiment utilizing a deuterated internal standard like monoolein-d7.
Caption: Lipidomics workflow using an internal standard.
Signaling Pathways and Logical Relationships
Monoolein-d7 itself is not known to be involved in specific signaling pathways as it is a synthetic molecule used for analytical purposes. However, the non-deuterated form, monoolein, is a monoacylglycerol and can be a substrate for various lipases.[1] Monoacylglycerols are intermediates in the metabolism of triacylglycerols and phospholipids and can be further metabolized to produce signaling molecules like lysophosphatidic acid or arachidonic acid, depending on the fatty acid composition and the enzymes present. Therefore, the accurate quantification of monoolein using monoolein-d7 can be critical for studies investigating these metabolic and signaling pathways.
The logical relationship in the use of monoolein-d7 is that of an ideal internal standard. The diagram below illustrates the rationale behind using a stable isotope-labeled internal standard.
Caption: Rationale for using a deuterated internal standard.
References
- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. Advances and applications of monoolein as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monoolein, LCP Lipids & Phospholipids - Jena Bioscience [jenabioscience.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Monoolein | CAS#:111-03-5 | Chemsrc [chemsrc.com]
- 7. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 8. larodan.com [larodan.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 11. Monoolein , 99% , 111-03-5 - CookeChem [cookechem.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Liquid crystalline phases of monoolein and water for topical delivery of cyclosporin A: characterization and study of in vitro and in vivo delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
